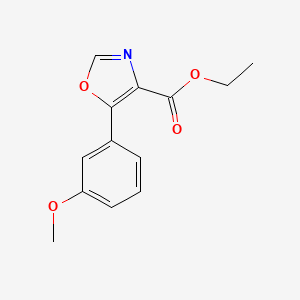

Ethyl 5-(3-methoxyphenyl)oxazole-4-carboxylate

Description

Ethyl 5-(3-methoxyphenyl)oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted at position 5 with a 3-methoxyphenyl group and at position 4 with an ethyl carboxylate ester. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers structural rigidity and electronic diversity, making it a key scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula |

C13H13NO4 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(15)11-12(18-8-14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 |

InChI Key |

JBBPWAYMBOIZNA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Iodine-Mediated Oxazole Formation

A robust method involves the cyclocondensation of β-keto esters with benzylamine derivatives in the presence of iodine and sodium bicarbonate. For Ethyl 5-(3-methoxyphenyl)oxazole-4-carboxylate, 3-methoxybenzoylacetate is reacted with benzylamine under aqueous conditions at 80°C. Iodine (2.5 equiv) acts as both an oxidizing agent and cyclization promoter.

Experimental Protocol:

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 2 hours |

| Solvent | H₂O |

| Purification | Column Chromatography |

Cu-Catalyzed Oxazole Synthesis from Isocyanoacetates

Oxidative Coupling with Aldehydes

Ethyl isocyanoacetate reacts with 3-methoxybenzaldehyde under copper catalysis to form the oxazole core. This method, optimized by DABCO and CuBr in DMF, proceeds via a [3+2] cycloaddition mechanism.

Experimental Protocol:

-

Reagents :

-

Ethyl isocyanoacetate (1.0 equiv)

-

3-Methoxybenzaldehyde (1.0 equiv)

-

CuBr (0.25 equiv), DABCO (0.5 equiv), DMF (2 mL)

-

-

Procedure :

-

Stir under O₂ atmosphere at 65°C for 8 minutes (microwave-assisted).

-

Extract with EtOAc, wash with brine, and purify via silica gel (petroleum ether/EtOAc = 4:1).

-

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | CuBr/DABCO |

| Oxidizing Agent | O₂ (balloon) |

| Reaction Time | 8 minutes |

| Solvent | DMF |

Triflylpyridinium-Activated Carboxylic Acid Route

DMAP-Tf Mediated Cyclization

A scalable approach uses 3-methoxybenzoic acid activated by DMAP-Tf (triflylpyridinium reagent) and reacted with ethyl isocyanoacetate. This method, developed by ACS researchers, achieves high regioselectivity for the 4-carboxylate position.

Experimental Protocol:

-

Reagents :

-

3-Methoxybenzoic acid (1.0 equiv)

-

DMAP-Tf (1.3 equiv), DMAP (1.5 equiv)

-

Ethyl isocyanoacetate (1.2 equiv), DCM (0.1 M)

-

-

Procedure :

-

Activate acid with DMAP-Tf in DCM for 5 minutes.

-

Add isocyanoacetate, stir at 40°C for 30 minutes.

-

Extract with DCM, dry over Na₂SO₄, and purify via chromatography.

-

Key Data:

| Parameter | Value |

|---|---|

| Activator | DMAP-Tf |

| Base | DMAP |

| Temperature | 40°C |

| Solvent | DCM |

Microwave-Assisted TosMIC Cyclization

TosMIC-Based [3+2] Cycloaddition

4-Toluenesulfonylmethyl isocyanide (TosMIC) reacts with 3-methoxybenzaldehyde in isopropanol under microwave irradiation. K₃PO₄ facilitates deprotonation, enabling rapid cyclization.

Experimental Protocol:

Key Data:

| Parameter | Value |

|---|---|

| Microwave Power | 350 W |

| Reaction Time | 8 minutes |

| Solvent | IPA |

Comparative Analysis of Methods

Efficiency and Scalability

Table: Method Comparison

| Method | Catalyst/Activator | Yield (%) | Time | Scale-Up Feasibility |

|---|---|---|---|---|

| 1 | I₂/NaHCO₃ | 70–75 | 2 hours | Moderate |

| 2 | CuBr/DABCO | 85–90 | 8 minutes | High |

| 3 | DMAP-Tf | 92–94 | 30 minutes | High |

| 4 | K₃PO₄ | 90–95 | 8 minutes | Moderate |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 5-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate.

Reduction: Formation of ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-methanol.

Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity and specificity, while the ester group can influence the compound’s solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

Electron-Donating vs. Electron-Withdrawing Groups

- Ethyl 5-(2,3-Dichlorophenyl)oxazole-4-carboxylate () :

The 2,3-dichlorophenyl group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity. This compound is used in synthetic intermediates for pharmaceuticals, with a purity of 96% . - Suppliers report a purity of 95–98% .

- Ethyl 2-(4-Methoxyphenyl)oxazole-4-carboxylate () :

The para-methoxy substituent contrasts with the target compound’s meta position. This positional isomerism may alter steric and electronic interactions in biological systems .

Halogenated Derivatives

- Ethyl 5-(4-Bromo-2,5-difluoro-phenyl)oxazole-4-carboxylate () :

Bromine and fluorine atoms enhance lipophilicity and metabolic stability, critical for drug candidates. LC-MS data show [M+H]+ at 303.9/305.8 . - Ethyl 5-(2,4-Dichlorophenyl)oxazole-4-carboxylate (): This derivative has a melting point >100°C and is noted for harmful inhalation/contact hazards, reflecting increased stability from chlorine atoms .

Positional Isomerism and Ring Modifications

Reaction Trends

Physicochemical Properties

Melting Points and Solubility

Trends : Bromination and chlorination increase melting points due to higher molecular weight and crystallinity.

Biological Activity

Ethyl 5-(3-methoxyphenyl)oxazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound consists of an oxazole ring with a methoxyphenyl substituent and an ethyl ester functional group. This unique combination of functional groups is believed to enhance its biological activity through various mechanisms.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The oxazole ring can interact with enzymes, potentially inhibiting their activity, which is crucial for its antimicrobial and anticancer properties.

- Receptor Binding : The methoxyphenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding, facilitating interactions with cellular receptors involved in signaling pathways related to cancer and infection.

Antimicrobial Activity

Studies indicate that this compound exhibits promising antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, displaying varying degrees of inhibition against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Type | IC50 (µM) | Target Bacterial Strain |

|---|---|---|---|

| This compound | Antimicrobial | 12.50 | E. coli |

| Derivative A | Antimicrobial | 15.00 | S. aureus |

| Derivative B | Antimicrobial | 10.00 | P. aeruginosa |

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma). The mechanism involves the activation of caspase pathways and modulation of p53 expression, which are critical in regulating apoptosis.

| Compound | Activity Type | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| This compound | Anticancer | 8.50 | MCF-7 |

| Derivative C | Anticancer | 6.75 | SH-SY5Y |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the methoxyphenyl group and the oxazole ring significantly affect biological activity. For example, certain substitutions have been shown to enhance cytotoxicity against specific cancer cell lines while maintaining selectivity towards malignant cells over non-malignant cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains using disc diffusion methods. Results indicated significant inhibition zones compared to control groups, particularly against E. coli and S. aureus.

- Cytotoxicity Assessment : In a comparative study, this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin in MCF-7 cell lines, with an IC50 value significantly lower than that of doxorubicin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(3-methoxyphenyl)oxazole-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation using ethyl bromopyruvate and substituted benzamide derivatives under reflux conditions in a toluene/dioxane solvent system. Key parameters include maintaining a reaction temperature of 100–110°C for 24 hours and using TLC to monitor completion . Post-reaction purification via silica gel column chromatography (petroleum ether:ethyl acetate, 97:3) yields ~50% purity. Adjusting pH during intermediate steps can minimize side reactions, such as hydrolysis of the ester group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–7.5 ppm) and carbonyl carbons (δ 160–170 ppm).

- FTIR : Confirms ester C=O stretching (~1720 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak [M+H]+ and fragmentation patterns.

- X-ray Crystallography : Resolves bond lengths (e.g., C-O in oxazole: ~1.36 Å) and dihedral angles between the oxazole and phenyl rings .

Q. How does the 3-methoxyphenyl substituent influence the compound’s electronic and steric properties compared to other substituents?

- Methodological Answer : The 3-methoxy group acts as an electron-donating substituent, increasing electron density on the oxazole ring (Hammett σ~ -0.27) and altering reactivity in electrophilic substitutions. Comparative studies with nitro (σ~ +0.78) or methyl (σ~ -0.17) groups at the same position show distinct shifts in NMR chemical shifts and reaction rates . Steric effects are minimal due to the meta position, unlike bulky para-substituted analogs.

Advanced Research Questions

Q. How can regioselectivity challenges in C–H functionalization of the oxazole ring be addressed during derivatization?

- Methodological Answer : Pd-catalyzed direct C–H arylation at the C5 position is achieved using Cy-JohnPhos or P(o-tol)₃ ligands, enabling coupling with aryl halides under mild conditions (Cs₂CO₃, 80°C). Deuterium-labeling experiments confirm an electrophilic substitution mechanism rather than cross-coupling, with selectivity controlled by the oxazole’s electron-deficient C4-carboxylate group . For C2 functionalization, steric hindrance from the 3-methoxyphenyl group necessitates bulkier ligands (e.g., Herrmann–Beller precatalyst).

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to model binding poses. The oxazole ring’s planar structure facilitates π-π stacking with aromatic residues.

- MD Simulations : AMBER or GROMACS simulate stability of ligand-protein complexes, emphasizing hydrogen bonds between the methoxy group and active-site residues (e.g., Asp/Glu).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ, π) with IC₅₀ values from bioassays .

Q. How can conflicting crystallographic data on bond angles be resolved when analyzing derivatives?

- Methodological Answer : Discrepancies often arise from puckering in the oxazole ring or solvent effects. Use SHELXL for refinement, applying restraints for thermal parameters and hydrogen bonding interactions . Compare Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., C–H···O vs. π–π interactions) and validate packing modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.